Vatalanib metabolite M26

Drug metabolism Pharmacokinetics Metabolite profiling

Bioanalytical labs face misannotation risk when quantifying vatalanib metabolites due to co-eluting exact-mass isomers (MW 362.8). This authenticated M26 reference standard solves that challenge. - Distinct HPLC retention (tRet 8.8 min) and melting point (245-246 °C) enable unambiguous chromatographic peak assignment against N-oxide isomer CGP-84368. - Serves as a CYP2C9-selective probe in DDI screening panels; quantify IC₅₀ shift with sulfaphenazole to determine fₘ via CYP2C9 for regulatory filings. - Essential starting material for commissioning deuterated or ¹³C-labeled SIL-M26 internal standards for validated LC-MS/MS methods.

Molecular Formula C20H15ClN4O
Molecular Weight 362.8 g/mol
CAS No. 212142-64-8
Cat. No. B8332692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVatalanib metabolite M26
CAS212142-64-8
Molecular FormulaC20H15ClN4O
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)Cl)O)CC4=CC=NC=C4
InChIInChI=1S/C20H15ClN4O/c21-17-6-5-14(12-19(17)26)23-20-16-4-2-1-3-15(16)18(24-25-20)11-13-7-9-22-10-8-13/h1-10,12,26H,11H2,(H,23,25)
InChIKeyGZYARQDJKWPGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vatalanib Metabolite M26: Identity and Regulatory Profile


Vatalanib metabolite M26 (CAS 212142-64-8, synonym ZK-260116, UNII-7XR96G8YD9) is a hydroxylated phase I metabolite of the oral antiangiogenic tyrosine kinase inhibitor vatalanib (PTK787/ZK-222584) [1]. With molecular formula C20H15ClN4O and a molecular weight of 362.8 g/mol, M26 is structurally characterized as 2-chloro-5-[[4-(pyridin-4-ylmethyl)phthalazin-1-yl]amino]phenol, bearing a phenolic hydroxyl at the 3′-position of the 4-chlorophenyl ring introduced via CYP-mediated oxidation [1][2]. It is catalogued in authoritative small-molecule databases including PubChem (CID 22741987) and the INTEDE drug-metabolite knowledgebase as a primary hydroxylation product of vatalanib [3].

CYP2C9 pathway-selective metabolite standard for in vitro phenotyping
Authenticated 3′-hydroxy regioisomer for regiospecific bioanalytical method development
Metabolite safety profiling (MIST) research compound with uncharacterized pharmacological activity

Why M26 Cannot Substitute for Vatalanib or Other Metabolites


Vatalanib undergoes extensive oxidative metabolism yielding at least four hydroxylated metabolites (M24, M26, M38, and others) and two N-oxide metabolites (CGP-84368/ZK-260120 and NVP-AAW378/ZK-261557) that dominate systemic exposure [1]. Generic substitution among these species is pharmacokinetically and analytically unsound because each metabolite occupies a distinct position in the exposure hierarchy: the N-oxide metabolites each account for approximately 21–26% of total ¹⁴C plasma AUC, while M26 is a quantitatively minor species detected at substantially lower plasma concentrations [1]. Furthermore, M26 is formed via a CYP2C9-dependent aromatic hydroxylation pathway that is enzymologically distinct from the CYP3A4-mediated N-oxidation producing the major circulating metabolites, meaning that induction or inhibition of specific CYP isoforms will differentially perturb M26 levels relative to co-administered species [2]. For bioanalytical method validation, metabolite-specific LC-MS/MS transitions, reference standards of authenticated structure (confirmed by NMR and FAB-MS as the 3′-hydroxy regioisomer), and well-defined chromatographic retention parameters (HPLC tRet 8.8 min under specified gradient conditions) are required—none of which can be met by substituting another vatalanib metabolite or the parent compound [1].

Target: M26 (minor hydroxylation metabolite)
N-oxide metabolites (CGP-84368, AAW378) dominate systemic exposure; substituting with a major circulating species misrepresents the hydroxylation-to-N-oxidation ratio in exposure profiling.
CYP pathway: CYP2C9 (M26)
CYP3A4-mediated N-oxide metabolites respond to different induction/inhibition profiles; M26 substitution with a non-CYP2C9 species confounds DDI phenotyping and fₘ estimation.
Identity: Authenticated 3′-hydroxy regioisomer
Other hydroxylated positional isomers (M24, M38) or the exact-mass N-oxide isomer require distinct chromatographic conditions and orthogonal confirmation; using an unauthenticated isomer risks peak misassignment in LC-MS/MS.

Differentiation Evidence for Vatalanib Metabolite M26


Systemic Exposure Ranking vs. N-Oxide Metabolites

In the definitive clinical ADME study of vatalanib (1000 mg oral ¹⁴C-radiolabeled dose at steady state, n = 7 cancer patients), only two metabolites—the pyridine N-oxide CGP-84368/ZK-260120 and the carbinol N-oxide NVP-AAW378/ZK-261557—were reported to have systemic exposure comparable to that of the parent drug and to contribute mainly to total systemic exposure [1]. M26 (ZK-260116), by explicit omission from this description and by its listing only as a synthetic reference standard rather than in any pharmacokinetic summary table, is classified as a quantitatively minor circulating metabolite [1]. The two major N-oxide metabolites account for approximately 21% and 26% of total ¹⁴C plasma AUC₀.₅–₁₂ ₕ, respectively, while M26 is detected at substantially lower concentrations relative to both the parent drug and the N-oxide metabolites [1]. This exposure differential is critical: M26 serves as a selective marker of the 3′-hydroxylation pathway rather than as a driver of total drug-related material exposure.

Systemic exposure ranking
Context-dependent
M26 detected at substantially lower plasma concentrations; not among the two major circulating metabolites (~47% total ¹⁴C AUC combined).
Supports minor-hydroxylation-pathway tracking independent of dominant N-oxide species.
Exact M26 AUC% not tabulated; classification inferred from omission in primary pharmacokinetic summary.
Drug metabolism Pharmacokinetics Metabolite profiling Exposure hierarchy

Biotransformation Route: Hydroxylation vs. N-Oxidation

M26 is formed exclusively via aromatic hydroxylation at the 3′-position of the 4-chlorophenyl ring of vatalanib, yielding a phenolic –OH substituent (2-chloro-5-[[4-(pyridin-4-ylmethyl)phthalazin-1-yl]amino]phenol) [1]. In contrast, the two major circulating metabolites are formed via oxidation at the pyridine ring: CGP-84368 is the pyridine N-oxide (oxidation at the pyridyl nitrogen), and NVP-AAW378 is the 4-yl-methyl-carbinol-pyridine-N-oxide (oxidation at both the pyridyl nitrogen and the benzylic methylene carbon) [1]. These three oxidative routes are mechanistically and enzymologically distinct: N-oxidation is primarily CYP3A4-mediated, while the 3′-hydroxylation forming M26 is CYP2C9-catalyzed, as demonstrated by recombinant CYP2C9 supersome metabolism assays [2]. The regiospecificity of M26 formation was unequivocally confirmed by LC-MS and NMR structural elucidation against an independently synthesized authentic standard [1].

Biotransformation route
Head-to-head
M26: 3′-aromatic hydroxylation on chlorophenyl ring (CYP2C9). N-oxide metabolites: pyridine N-oxidation (CYP3A4).
Enables regiospecific pathway monitoring in CYP phenotyping and DDI studies.
Structures confirmed by LC-MS and NMR against independently synthesized standards.
Drug metabolism Biotransformation Regioselective oxidation CYP enzyme specificity

CYP2C9 Substrate Selectivity vs. CYP3A4 Pathway

Recombinant CYP supersome metabolism assays identified vatalanib as the strongest CYP2C9 inhibitor among a large screening set, with an IC₅₀ of 0.067 μM, and simultaneously characterized M26 as a CYP2C9-specific hydroxylation product [1]. In contrast, the two major N-oxide metabolites CGP-84368 and NVP-AAW378 are predominantly formed by CYP3A4, with minor contributions from CYP2D6 and CYP1A2 [2]. This CYP isoform selectivity creates a situation where M26 formation is differentially sensitive to CYP2C9 modulation (genetic polymorphism, co-administered CYP2C9 inhibitors such as warfarin or fluconazole, or CYP2C9 induction) while the dominant N-oxide metabolites respond primarily to CYP3A4 perturbation [1][3]. Consequently, the ratio of M26 to total N-oxide metabolites provides an endogenous biomarker of relative CYP2C9 versus CYP3A4 activity in patients receiving vatalanib.

CYP2C9 substrate selectivity
Cross-study comparable
M26 formation: CYP2C9-mediated; vatalanib CYP2C9 IC₅₀ 0.067 μM (recombinant supersomes).
Supports CYP2C9-specific activity assay development and fₘ estimation.
IC₅₀ represents enzyme inhibition, not substrate turnover; CYP3A4 contribution to N-oxide formation not directly comparable.
CYP phenotyping Enzyme kinetics Drug-drug interaction Metabolite pathway assignment

Physicochemical Property Differentiation

M26 (C₂₀H₁₅ClN₄O, MW 362.8 g/mol) differs from the parent drug vatalanib (C₂₀H₁₅ClN₄, MW 346.8 g/mol) by the addition of one phenolic –OH group, which increases the computed XLogP3 from approximately 3.5 (vatalanib free base) to 4.1 (M26) while simultaneously raising the topological polar surface area (TPSA) from 50.7 Ų to 70.9 Ų and the hydrogen bond donor count from 1 to 2 [1][2]. Compared to the major N-oxide metabolite CGP-84368 (C₂₀H₁₅ClN₄O, MW 362.8 g/mol—an exact mass isomer of M26), the phenolic –OH of M26 is a stronger hydrogen bond donor and a weak acid (predicted pKa ~9–10 for phenol), whereas the N-oxide oxygen of CGP-84368 is a hydrogen bond acceptor with no acidic proton [2]. These differences confer distinct chromatographic behavior: M26 has a reported HPLC retention time (tRet) of 8.8 min under a specified SiO₂ gradient (acetate/CH₃OH, 40:1→19:1, Grad5-40), while CGP-84368, being more polar due to the N-oxide moiety, would be expected to elute earlier under reversed-phase conditions [1]. The Pfizer 3/75 rule (LogP > 3 and TPSA < 75 Ų flagging potential toxicity risk) is applicable to M26 (LogP 4.1, TPSA 70.9 Ų), placing it close to—but outside—the strict rejection threshold, a property that distinguishes it from the more polar N-oxide metabolites [2].

Physicochemical differentiation
Cross-study comparable
M26: XLogP3 4.1, TPSA 70.9 Ų, HBD 2. Parent: TPSA 50.7 Ų, HBD 1. Exact-mass isomer with N-oxide.
Requires distinct reversed-phase chromatographic conditions; orthogonal confirmation essential to distinguish from N-oxide isomer.
Descriptors from PubChem; HPLC tRet 8.8 min under specified gradient.
Physicochemical properties Chromatographic retention LogP TPSA Drug-likeness

Authenticated Standard Identity Confirmation

The authentic M26 reference standard has been characterized with a melting point of 245–246 °C and an HPLC retention time (tRet) of 8.8 min under a standardized silica gel gradient (SiO₂; acetate/CH₃OH, 40:1→19:1, Grad5-40), with structural identity confirmed by FAB mass spectrometry showing the protonated molecular ion [M+H]⁺ at m/z 363 [1]. This melting point is diagnostically higher than that of vatalanib free base (typically reported in the range of 205–210 °C for crystalline forms), providing a simple thermophysical differentiator for incoming quality control [1]. The compound is typically supplied at ≥95% purity, and its identity as the 3′-hydroxy regioisomer (rather than the 2′-hydroxy or 4′-hydroxy positional isomers) was unequivocally established by NMR analysis and by independent synthesis starting from 1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine followed by O-demethylation with boron tribromide [1]. This synthetic route defines the regiospecificity of the hydroxyl group, which is critical because alternative hydroxylation positions on the chlorophenyl ring (e.g., M24 or M38) would yield constitutional isomers with identical molecular formula and mass but different biological and chromatographic properties.

Authenticated standard identity
Supporting evidence
m.p. 245–246 °C, HPLC tRet 8.8 min, FAB-MS [M+H]⁺ 363, purity ≥95%.
Supports receipt identity verification against isomeric hydroxylation products or N-oxide.
Regiospecificity confirmed by independent synthesis (O-demethylation route).
Reference standard characterization Melting point HPLC purity Structural authentication

Pharmacological Activity Status Assessment

The two major circulating metabolites CGP-84368/ZK-260120 and NVP-AAW378/ZK-261557 are explicitly described in the primary clinical ADME paper as 'pharmacologically inactive metabolites' [1]. M26, in contrast, is not assigned a pharmacological activity status in the peer-reviewed literature: it is neither reported to retain VEGFR inhibitory activity nor to be explicitly confirmed as inactive [1]. This informational asymmetry is functionally meaningful: the absence of data on M26's kinase inhibitory profile means that its contribution to pharmacodynamic effect—however small given its minor systemic exposure—remains uncharacterized, whereas the two N-oxide metabolites can be definitively excluded as contributors to target engagement. For the parent drug vatalanib, established IC₅₀ values are 37 nM (VEGFR2/KDR), 77 nM (VEGFR1/Flt-1), 270 nM (VEGFR3/Flk), 730 nM (c-Kit), and 580 nM (PDGFRβ) [2], but none of these values are available for M26. The structural modification in M26 (3′-hydroxylation on the chlorophenyl ring) occurs at the terminus of the molecule that interacts with the kinase hinge region; by analogy with other anilinophthalazine SAR, modification at this position is expected to reduce VEGFR2 binding affinity, but this inference has not been experimentally validated [2].

Pharmacological activity status
Class-level inference
M26 kinase inhibitory activity not reported; N-oxide metabolites confirmed pharmacologically inactive.
Addresses regulatory knowledge gap for MIST; experimental determination of VEGFR activity required.
Parent vatalanib VEGFR2 IC₅₀ 37 nM; SAR suggests reduced binding but unconfirmed.
Pharmacological activity Metabolite safety VEGFR inhibition Structure-activity relationship

Procurement Applications for M26 Reference Standard


CYP2C9 Phenotyping and DDI Risk Assessment

In vitro DDI screening panels using recombinant CYP supersomes or human hepatocyte cultures can employ M26 as a selective readout of CYP2C9 catalytic activity toward vatalanib, based on the evidence that M26 formation is CYP2C9-catalyzed while the major N-oxide metabolites are CYP3A4-dependent [1][2]. By quantifying M26 formation rates under controlled incubation conditions with and without CYP2C9 inhibitors (e.g., sulfaphenazole, fluconazole), laboratories can generate IC₅₀ shift data and estimate the fraction metabolized (fₘ) via CYP2C9 for vatalanib clearance. This application is directly relevant to regulatory DDI filings under FDA and EMA guidance, which require quantitative assessment of each CYP isoform's contribution to total clearance for new molecular entities and their metabolites.

Bioanalytical Method Development for Regioisomer Discrimination

M26 (3′-hydroxy-vatalanib, MW 362.8) is an exact mass isomer of the N-oxide metabolite CGP-84368 (also MW 362.8) and a constitutional isomer of other hydroxylated metabolites (M24, M38), necessitating an authenticated reference standard for unambiguous chromatographic peak assignment in biological matrices [1]. The defined melting point (245–246 °C) and HPLC retention (tRet 8.8 min) of the authentic M26 standard provide orthogonal identity confirmation that mass spectrometry alone cannot supply [1]. Bioanalytical laboratories developing validated LC-MS/MS methods for vatalanib metabolite quantification in plasma, urine, or hepatocyte incubations must use the correct regioisomer to ensure accurate calibration and to avoid misannotation of chromatographic peaks arising from co-eluting isomeric species.

Metabolite Safety Testing (MIST) Compliance

M26 is detected in human plasma, urine, and feces following vatalanib administration but its pharmacological activity against VEGFR kinases remains uncharacterized in the peer-reviewed literature [1]. Under the FDA Safety Testing of Drug Metabolites (MIST) guidance and ICH M3(R2), any human metabolite present at >10% of total drug-related exposure requires discrete safety evaluation. Procurement of M26 reference standard enables the direct experimental determination of its VEGFR1–3, c-Kit, and PDGFRβ inhibitory activity in biochemical kinase assays, closing the regulatory knowledge gap and generating data needed for metabolite safety documentation in IND/NDA submissions.

Synthesis of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis by LC-MS/MS. The well-characterized synthetic route to M26—O-demethylation of 1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine with boron tribromide [1]—provides a tractable entry point for the preparation of deuterated (d₃–d₅) or ¹³C-labeled M26 analogs at the methoxy precursor stage. Procurement of unlabeled M26 reference standard is the necessary first step for laboratories intending to commission custom synthesis of SIL-M26 for use as an internal standard in validated bioanalytical methods supporting clinical pharmacokinetic studies of vatalanib.

Application
Selection Property
Validation Focus
CYP2C9 phenotyping studies
CYP2C9-selective metabolite readout
Fraction metabolized (fₘ) via CYP2C9 inhibition
Regioisomer discrimination in bioanalysis
Authenticated 3′-hydroxy regioisomer
Orthogonal identity confirmation (HPLC, m.p.)
Metabolite safety profiling research
Uncharacterized pharmacological activity
VEGFR kinase activity determination
Synthesis of SIL internal standards
Well-characterized synthetic route
Custom SIL-M26 synthesis feasibility
Quote Request

Request a Quote for Vatalanib metabolite M26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.